molecular formula C13H18N4O4 B11927757 (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B11927757
M. Wt: 294.31 g/mol
InChI Key: YBGIKDCDNIQILP-OEOSOJDUSA-N
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Description

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine moiety and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent attachment of the tetrahydrofuran ring. The key steps in the synthetic route may include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrrolo[2,3-d]pyrimidine ring system.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions. The conditions for these reactions may vary, but they often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the synthesis.

    Use of Continuous Flow Reactors: Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.

    Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce alkyl or acyl groups into the compound.

Scientific Research Applications

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol include:

    (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol Derivatives: These compounds have similar structures but with different functional groups or substitutions.

    Pyrrolo[2,3-d]pyrimidine Compounds: Compounds containing the pyrrolo[2,3-d]pyrimidine core with various substituents.

    Tetrahydrofuran Derivatives: Compounds with a tetrahydrofuran ring and different functional groups.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol lies in its specific combination of the pyrrolo[2,3-d]pyrimidine core and the tetrahydrofuran ring, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-,13-/m1/s1

InChI Key

YBGIKDCDNIQILP-OEOSOJDUSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O

Origin of Product

United States

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